molecular formula C4H10O3S B155355 Ethyl ethanesulfonate CAS No. 1912-30-7

Ethyl ethanesulfonate

Cat. No. B155355
CAS RN: 1912-30-7
M. Wt: 138.19 g/mol
InChI Key: PPCXFTKZPBHXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl ethanesulfonate is a compound that can be involved in various chemical reactions and processes. While the provided papers do not directly describe ethyl ethanesulfonate, they do provide insights into related sulfonate compounds and their reactivity, which can be extrapolated to understand the behavior of ethyl ethanesulfonate in a broader context.

Synthesis Analysis

The synthesis of related sulfonate compounds can be complex and involves multiple steps. For instance, the synthesis of a new sulfonate reagent for liquid chromatography involves the combination of a fluorophore and a tertiary amino function, which can be removed after derivatization by acid treatment . Similarly, the synthesis of long-chain and functionalized alkylsulfate ionic liquids is achieved through a two-step process involving direct alkylation followed by transesterification, which is an environmentally friendly method that avoids halide by-products .

Molecular Structure Analysis

The molecular structure of sulfonate compounds is crucial for their reactivity and function. For example, the structure of a derivatization reagent determines its ability to be removed after derivatization, as seen with the reagent containing a chromophore and a dimethylamino function . The structure of ethyl ethanesulfonate, while not directly discussed, would similarly influence its reactivity and potential applications.

Chemical Reactions Analysis

Sulfonate compounds can participate in a variety of chemical reactions. The copolymerization of ethylene and alkyl vinyl ethers by a (phosphine-sulfonate)PdMe catalyst results in linear copolymers, and the reaction mechanism is proposed to be an insertion mechanism rather than cationic or radical . Additionally, the thermolysis of 2-(phenylthio)ethanesulfonyl chloride does not undergo the previously reported rearrangement of radicals, indicating a different reaction pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonate compounds are influenced by their molecular structure. For instance, the solubility of gases in ionic liquids is affected by the presence of unsaturation in the imidazolium side chain, with a less favorable enthalpy of solvation observed for unsaturated groups . The emission of ethylene and ethane by leaf tissue exposed to sulfur dioxide or bisulfite ion also highlights the reactivity of these compounds under injurious conditions .

Scientific Research Applications

1. Biochemical Research

Ethyl ethanesulfonate is used in biochemical research. It was found that analogues of methyl-coenzyme M, which include ethyl groups, can serve as precursors for ethane formation in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. This indicates the potential of ethyl ethanesulfonate in studying methane biosynthesis processes (Gunsalus et al., 1978).

2. Chromatography and Analytical Chemistry

In the field of chromatography and analytical chemistry, ethyl ethanesulfonate is employed as a derivatization reagent. For instance, it's used in liquid chromatography for creating derivatization reagents like 2-(N-phthalimido)ethyl 2-(dimethylamino)ethanesulfonate, which aids in the identification and analysis of various compounds (Kou et al., 1995).

3. Chemical Synthesis

Ethyl ethanesulfonate is utilized in chemical synthesis. For example, in the hydrolysis of aliphatic sulfonate esters, ethyl ethanesulfonate undergoes a BAL1-E1 mechanism, providing insights into nucleophilic substitution reactions (Mori et al., 1971).

4. Genetic and Mutagenesis Studies

In genetic and mutagenesis studies, ethyl ethanesulfonate is used to understand the effects of chemicals on genetic material. It has been employed in combination with other chemicals to study their interaction in inducing micronuclei in mouse peripheral blood (Suzuki et al., 1995). Moreover, it's used to investigate mutagenicity in barley, providing valuable information on chromosomal aberrations and seed fertility (Rao & Natarajan, 1965).

5. Environmental and Agricultural Chemistry

Ethyl ethanesulfonate is significant in environmental and agricultural chemistry. For instance, in studies related to the emission of ethylene and ethane by leaf tissue exposed to sulfur dioxide or bisulfite ion, insights into plant responses to environmental stressors are gained (Bressan et al., 1979).

6. Materials Science

In materials science, ethyl ethanesulfonate is involved in the development of new materials. For example, it is referenced in the synthesis of conductive conjugated polyelectrolytes, which are key in advancing solar cell technologies (Zhou et al., 2014).

Safety And Hazards

EMS is a confirmed carcinogen with experimental carcinogenic, neoplastic, tumorigenic, and teratogenic data . It is poisonous by ingestion and intraperitoneal routes . When heated to decomposition, it emits toxic fumes of SOx .

Future Directions

EMS-induced mutagenesis is a powerful tool to generate genetic resources for identifying untapped genes and characterizing the function of genes to understand the molecular basis of important agronomic traits . The application of EMS mutation breeding combined with genetic engineering is discussed for future plant breeding and fundamental research .

properties

IUPAC Name

ethyl ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3S/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCXFTKZPBHXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073952
Record name Ethanesulfonic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl ethanesulfonate

CAS RN

1912-30-7
Record name Ethyl ethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1912-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl ethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1912-30-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL ETHANESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN6C5047SQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl ethanesulfonate
Reactant of Route 2
Ethyl ethanesulfonate
Reactant of Route 3
Reactant of Route 3
Ethyl ethanesulfonate
Reactant of Route 4
Reactant of Route 4
Ethyl ethanesulfonate
Reactant of Route 5
Reactant of Route 5
Ethyl ethanesulfonate
Reactant of Route 6
Ethyl ethanesulfonate

Citations

For This Compound
124
Citations
DR Krieg - Genetics, 1963 - ncbi.nlm.nih.gov
methanesulfonate (EMS2) is an alkylating agent that can react with E~~ a~ ellular virus particles to produce many mutations with rather little killing (LOVELESS 1958). The induced …
Number of citations: 263 www.ncbi.nlm.nih.gov
HV Malling, FJ De Serres - Mutation Research/Fundamental and Molecular …, 1968 - Elsevier
… BAUTZ AND FREESE 1 and FREESE 16 obtained similar results with ethyl ethanesulfonate (the chemistry of this compound is very similar to EMS). …
Number of citations: 95 www.sciencedirect.com
NM Schwartz - Genetics, 1963 - ncbi.nlm.nih.gov
MATERIALS AND METHODS The following gene symbols are used in this paper: thr-threonine, leu-leucine, prc+ proline, lac-lactose, pur-purine (closely linked to lac) gal-galactose, try-…
Number of citations: 50 www.ncbi.nlm.nih.gov
WE Bissinger, FE Kung… - Journal of the American …, 1948 - ACS Publications
… amine, gave lower yields of either ethyl ethanesulfonate or … (0.03 mole) of ethyl ethanesulfonate, bp 101.5-102.5 (18 mm.)… This represented a 21% yield of ethyl ethanesulfonate, …
Number of citations: 30 pubs.acs.org
A Mori, M Nagayama, H Mandai - Bulletin of the Chemical Society of …, 1971 - journal.csj.jp
… 1,4-butanesultone and ethyl ethanesulfonate, both in water … , and in particular, ethyl ethanesulfonate was hydrolyzcd by … ,3-propanesultone and ethyl ethanesulfonate were 856: 14.4 …
Number of citations: 39 www.journal.csj.jp
H Gilman, J Robinson, NJ Beaber - Journal of the American …, 1926 - ACS Publications
… They also showed that ethyl ethanesulfonate underwent a limited alkylating action (1) towards phenylmagnesium bromide as well as Reaction II leading to sulfones that Strecker6 …
Number of citations: 56 pubs.acs.org
E Campaigne, WO Foye - Journal of the American Chemical …, 1948 - ACS Publications
… (0.03 mole) of ethyl ethanesulfonate, bp 101.5-102.5 (18 mm.), «2»d 1.4212. Anal. Calcd. … This represented a 21% yield of ethyl ethanesulfonate, based on the ethyl sulfite not recovered…
Number of citations: 13 pubs.acs.org
M Manivannan, P Parthiban… - Rasayan Journal of …, 2023 - rasayanjournal.co.in
… Accordingly, a GC-MS procedure was optimized and proved for the assessment of ethyl ethanesulfonate (EES) and isopropyl ethanesulfonate (IPES) in the Teneligliptin drug. The …
Number of citations: 2 rasayanjournal.co.in
Y Zhang, Z Xing, B Fan, Z Ni, F Wang, X Hu… - Angewandte …, 2023 - Wiley Online Library
… Further, we introduced two kinds of Lewis bases, triethyl phosphate (TP) and ethyl ethanesulfonate (EE), as new additives in the solution and unraveled that both of them can protect …
Number of citations: 3 onlinelibrary.wiley.com
T Suzuki, M Hayashi, A Hakura, AO Asita… - …, 1995 - academic.oup.com
… Emylating agents used in this study were ethyl methanesulfonate (EMS), ethyl ethanesulfonate (EES), and N-ethyl-A'-nitrosourea (ENU). Both EMS and EES are ethyl ester derivatives …
Number of citations: 10 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.